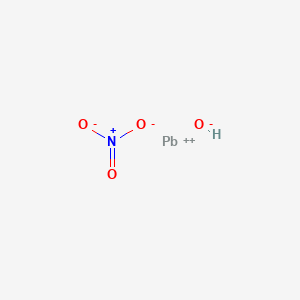![molecular formula C6H2N2O3 B577223 3,7,9-trioxa-4,10-diazatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene CAS No. 13375-59-2](/img/structure/B577223.png)
3,7,9-trioxa-4,10-diazatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furo[2,3-d:4,5-d’]bis[1,2]oxazole is a heterocyclic compound characterized by its unique structure, which includes fused oxazole rings. This compound is part of a broader class of oxazoles, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-d:4,5-d’]bis[1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-amino furans and pyrroles, which undergo a one-pot condensation reaction . The reaction conditions often involve the use of catalysts such as POCl3 and are carried out under reflux .
Industrial Production Methods
Industrial production of Furo[2,3-d:4,5-d’]bis[1,2]oxazole may involve scalable synthetic routes that ensure high yield and purity. Techniques such as the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in ionic liquids, are employed to achieve efficient production . These methods are optimized for industrial applications to meet the demand for this compound in various sectors.
化学反応の分析
Types of Reactions
Furo[2,3-d:4,5-d’]bis[1,2]oxazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of Furo[2,3-d:4,5-d’]bis[1,2]oxazole include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen functionalities, while reduction reactions may produce more saturated compounds .
科学的研究の応用
Furo[2,3-d:4,5-d’]bis[1,2]oxazole has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of Furo[2,3-d:4,5-d’]bis[1,2]oxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα), suggesting its role in disrupting key cellular signaling pathways .
類似化合物との比較
Furo[2,3-d:4,5-d’]bis[1,2]oxazole can be compared with other similar compounds, such as:
Oxazole: A simpler structure with one oxazole ring.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.
Benzoxazole: Contains a benzene ring fused to an oxazole ring.
These compounds share some chemical properties but differ in their specific applications and biological activities. Furo[2,3-d:4,5-d’]bis[1,2]oxazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties .
特性
CAS番号 |
13375-59-2 |
|---|---|
分子式 |
C6H2N2O3 |
分子量 |
150.093 |
InChI |
InChI=1S/C6H2N2O3/c1-3-5-4(2-8-10-5)9-6(3)11-7-1/h1-2H |
InChIキー |
OGAXAIKMCJCCMQ-UHFFFAOYSA-N |
SMILES |
C1=NOC2=C1C3=C(O2)C=NO3 |
同義語 |
Furo[2,3-d:4,5-d]diisoxazole (8CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(1R,4R,12R,16S)-7,8,9-trimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]ethanone](/img/structure/B577151.png)

![methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B577156.png)

![(5R,8R,9S,10S,13R,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B577159.png)

![[(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate](/img/structure/B577162.png)
